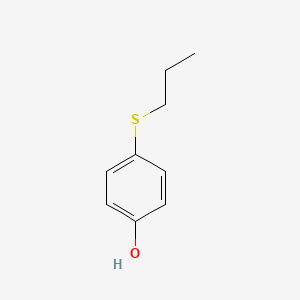

4-(Propylsulfanyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propylsulfanylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWHEQZSUUTOHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570738 | |

| Record name | 4-(Propylsulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18979-80-1 | |

| Record name | 4-(Propylsulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Propylsulfanyl Phenol

Established Synthetic Routes for Phenols and Alkylphenols

The synthesis of phenols and their alkylated derivatives is a cornerstone of organic chemistry, with several well-established methods. These foundational reactions provide the basis for more complex syntheses, including that of 4-(propylsulfanyl)phenol.

Classic industrial methods for phenol (B47542) production include the Dow process and the cumene (B47948) process. numberanalytics.com While effective for large-scale production of phenol itself, these methods are not directly applicable to the synthesis of specifically substituted phenols like this compound.

Laboratory-scale syntheses offer more flexibility and control for creating substituted phenols. Common methods include:

Hydrolysis of Diazonium Salts: This versatile method involves the diazotization of an aromatic amine, followed by hydrolysis to yield the corresponding phenol. libretexts.org

Alkali Fusion of Sulfonates: Aromatic sulfonic acids can be fused with strong bases like sodium hydroxide (B78521) to produce phenols.

Hydrolysis of Aryl Halides: While challenging, the nucleophilic aromatic substitution of aryl halides can be a route to phenols, often requiring harsh conditions or the use of catalysts. rsc.org

Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, which can then be further modified. libretexts.org

Bamberger Rearrangement: The rearrangement of N-phenylhydroxylamines in the presence of a strong aqueous acid leads to the formation of aminophenols. libretexts.org

Oxidation of Arylboronic Acids: A milder and more modern approach involves the ipso-hydroxylation of arylboronic acids, often using an oxidant like hydrogen peroxide. rsc.org This method is valued for its low toxicity and high functional group tolerance. rsc.org

The synthesis of alkylphenols often involves the Friedel-Crafts alkylation of phenol. However, this reaction can lead to a mixture of ortho and para isomers, and sometimes polyalkylation. To achieve greater regioselectivity, alternative strategies are often employed, such as the alkylation of a protected phenol or the use of specific catalysts to direct the substitution. google.com For instance, the alkylation of a halobenzene followed by hydrolysis can yield a mixture of isomeric alkylphenols. google.com

Specific Synthesis Pathways for this compound

The synthesis of this compound specifically requires the introduction of a propylsulfanyl (-SPr) group onto the phenol ring, preferentially at the para position.

Exploration of Precursor Compounds and Reagent Systems

The primary precursors for the synthesis of this compound are typically phenol or a derivative thereof, and a source for the propylsulfanyl group.

One common strategy involves the direct thioalkylation of phenol. This can be achieved by reacting phenol with a propanethiolating agent. Another approach involves the reaction of 4-mercaptophenol (B154117) with a propylating agent, such as a propyl halide.

A reported synthesis of this compound involves the reaction of 3-mercaptophenol with methyl iodide and triethylamine (B128534) in water to first produce 3-(methylthio)phenol. academie-sciences.fr This is then followed by a Friedel-Crafts acetylation and subsequent oxidation to yield the desired product. academie-sciences.fr

Another relevant synthetic strategy is the reaction of phenols with sulfoxides. For example, the reaction of methyl sulfoxides with electron-rich arenes, including phenols, can lead to the formation of aryl sulfides. acs.orgnih.gov This type of reaction, sometimes referred to as an interrupted Pummerer reaction, can be promoted by various activators. acs.orgnih.gov

The reaction of phenols with disulfides in the presence of a Lewis acid is another potential route. This method has been used for the thioalkylation of phenols.

Optimization of Reaction Conditions and Parameters

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Catalyst: The choice of catalyst can significantly influence the regioselectivity and efficiency of the reaction. For instance, in Friedel-Crafts type reactions, Lewis acids like aluminum chloride are commonly used. jchemrev.com For other reactions, transition metal catalysts, such as copper or palladium compounds, may be employed. numberanalytics.comd-nb.info The use of sulfur-containing catalysts has also been explored to enhance para-selectivity in the chlorination of phenols, a principle that could be adapted for thioalkylation. mdpi.com

Solvent: The solvent can affect the solubility of reactants and the reaction rate. Common solvents for phenol synthesis include toluene (B28343), dichloromethane (B109758), and methanol (B129727). chemicalbook.comgoogle.com In some cases, solvent-free conditions are possible and desirable from a green chemistry perspective. numberanalytics.commdpi.com

Temperature: The reaction temperature can impact the reaction rate and the formation of byproducts. Reactions are often conducted at temperatures ranging from room temperature to elevated temperatures, depending on the specific methodology. chemicalbook.comgoogle.com

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting materials while minimizing the formation of degradation products.

A study on the photocatalytic degradation of phenol using superparamagnetic iron oxide nanoparticles optimized parameters such as pH, catalyst ratio, and contact time to achieve high removal efficiency. rsc.org While this is a degradation process, the principles of optimizing reaction parameters are transferable to synthesis.

Strategies for Yield Enhancement and Purity Control

To enhance the yield and control the purity of this compound, several strategies can be employed:

Purification Techniques: After the reaction, the crude product is typically purified. Common purification methods include column chromatography, distillation, and recrystallization. chemicalbook.com

Protecting Groups: In some synthetic routes, it may be necessary to protect the hydroxyl group of the phenol to prevent unwanted side reactions. The protecting group is then removed in a subsequent step.

Stoichiometry Control: Careful control of the stoichiometry of the reactants is essential to maximize the formation of the desired product and minimize the formation of byproducts.

Novel Synthetic Approaches for Phenolic Compounds with Sulfur-Containing Substituents

Recent research has focused on developing novel and more efficient methods for the synthesis of sulfur-containing phenolic compounds.

One innovative approach is the use of N-sulfenylsuccinimides or N-sulfenylphthalimides as sulfenylating reagents. beilstein-journals.org These reagents are generally stable, safe, and easy to handle, offering an alternative to foul-smelling and toxic thiols. beilstein-journals.org The reaction of these electrophilic sulfur sources with phenols can lead to the formation of C-S bonds. beilstein-journals.org

Another emerging area is the use of transition metal-catalyzed C-H activation. This strategy allows for the direct functionalization of the phenol ring, offering a more atom-economical approach. For example, disulfide-directed C-H hydroxylation has been reported, which could potentially be adapted for the synthesis of thio-substituted phenols. d-nb.info

The Pummerer reaction and its variations provide another avenue for the synthesis of sulfur-containing phenols. acs.orgnih.gov This reaction involves the transformation of a sulfoxide (B87167) into a thionium (B1214772) ion intermediate, which can then be trapped by a nucleophile, such as a phenol. acs.orgnih.gov

Application of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of phenols and their derivatives to reduce the environmental impact of chemical processes.

Key green chemistry strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ethanol (B145695), is a major focus. rsc.orgtandfonline.com For instance, oxidative polymerization of phenol has been demonstrated in water. tandfonline.com

Catalysis: The use of catalysts, particularly those that are recyclable and reusable, can significantly improve the efficiency and reduce waste in chemical reactions. numberanalytics.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry.

Use of Renewable Feedstocks: Exploring the use of biomass-derived phenols as starting materials is an active area of research. numberanalytics.com

Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, can shorten reaction times and reduce energy consumption. wjpmr.comacs.org

An example of a green synthesis is the nitration of phenol using copper(II) nitrate (B79036) in glacial acetic acid, which avoids the use of strong acids like nitric and sulfuric acid. wjpmr.comacs.org Another example is the mild and rapid ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide. rsc.org

Reactivity and Mechanistic Investigations of 4 Propylsulfanyl Phenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The hydroxyl group of 4-(propylsulfanyl)phenol is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution reactions. byjus.combdu.ac.in This is due to the donation of a lone pair of electrons from the oxygen atom into the aromatic pi-system, which increases the electron density of the ring and stabilizes the intermediate arenium ion. byjus.com The propylsulfanyl group, also an ortho, para-director, further influences the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions for phenols include:

Halogenation: Phenols react readily with halogens, such as bromine, even without a Lewis acid catalyst. byjus.com In a non-polar solvent, monobromination is favored, while in aqueous solution, polysubstitution can occur. mlsu.ac.in

Nitration: Treatment with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. byjus.commlsu.ac.in The use of concentrated nitric acid can lead to the formation of picric acid. mlsu.ac.in

Sulfonation: The reaction with sulfuric acid is temperature-dependent. At lower temperatures, the ortho-isomer is the major product, while at higher temperatures, the para-isomer predominates. mlsu.ac.in

Friedel-Crafts Reactions: Phenols can undergo Friedel-Crafts alkylation and acylation, although the strong coordination of the phenolic oxygen to the Lewis acid catalyst can sometimes hinder the reaction. chemistrysteps.comlibretexts.org

For this compound, the para position is occupied by the propylsulfanyl group. Therefore, electrophilic substitution is directed to the ortho positions relative to the hydroxyl group. The steric bulk of the propylsulfanyl group may influence the ratio of the two possible ortho products.

Oxidation Pathways and Mechanisms of Phenolic Compounds

Phenolic compounds are susceptible to oxidation, leading to a variety of products depending on the oxidant and reaction conditions.

Aerobic Oxidation Mechanisms and Products (e.g., Quinone Formation)

The oxidation of phenols can proceed through various mechanisms, often involving the formation of phenoxy radicals as key intermediates. wikipedia.org In the presence of oxygen, these radicals can participate in a cascade of reactions.

A common outcome of phenol (B47542) oxidation is the formation of quinones. youtube.com For instance, the oxidation of hydroquinone (B1673460) yields benzoquinone. chemistrysteps.com The oxidation of 4-substituted phenols can also lead to the formation of quinone-type structures. researchgate.net Specifically, the oxidation of 4-alkylphenols by enzymes like tyrosinase can produce o-quinones. nih.gov These quinones are reactive intermediates and can undergo further reactions, such as Michael additions with nucleophiles. nih.govresearchgate.net

The oxidation of this compound under aerobic conditions could potentially lead to the formation of a quinone methide, a reactive intermediate known to be formed from the oxidation of certain 4-substituted phenols. researchgate.net

Oxidative Coupling Reactions and Selectivity Control

Oxidative coupling is a significant reaction pathway for phenols, leading to the formation of C-C or C-O bonds between two phenolic units or with other molecules. wikipedia.orgnih.gov These reactions are often catalyzed by transition metal complexes and can be challenging to control in terms of selectivity (ortho-ortho, ortho-para, para-para coupling). nih.govacs.org

The mechanism often involves the formation of a phenoxy radical, which can then couple with another phenol molecule or radical. wikipedia.org The selectivity of the coupling can be influenced by factors such as the catalyst, solvent, and the substitution pattern of the phenol. nih.govacs.orgacs.org For example, chromium salen catalysts have been shown to be effective for the selective cross-coupling of different phenols. acs.orgcore.ac.uk Metal-free oxidative coupling methods using reagents like sulfoxides have also been developed to achieve high selectivity. soton.ac.uk

In the case of this compound, oxidative coupling would likely occur at the ortho positions to the hydroxyl group, leading to the formation of biphenol derivatives. The specific products and their yields would depend on the reaction conditions and the catalyst employed.

Reduction Pathways and Products of the Phenol and Propylsulfanyl Moieties

The reduction of this compound can target either the phenolic ring or the propylsulfanyl group.

The hydrogenation of the phenolic ring can be achieved under catalytic conditions, for example, using hydrogen gas in the presence of a nickel catalyst at elevated temperatures, to yield the corresponding cyclohexanol (B46403) derivative. mlsu.ac.in

The propylsulfanyl group is a sulfide (B99878). Sulfides can be reduced to the corresponding thiols, although this is less common than the oxidation of sulfides. More typically, the oxidized forms of sulfides, sulfoxides and sulfones, are reduced back to the sulfide. tandfonline.comthieme-connect.com For instance, various reagents, including silanes catalyzed by Lewis acids, can reduce sulfoxides and sulfones to sulfides. thieme-connect.com

Reactions Involving the Propylsulfanyl Functional Group

The propylsulfanyl group, an alkyl aryl sulfide, can undergo several reactions. One of the most common is oxidation. Sulfides can be readily oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents.

The sulfur atom in the propylsulfanyl group can also influence reactions on the aromatic ring and can be a target for various synthetic transformations. For example, aryl sulfides are important structural motifs in many pharmaceuticals and can be synthesized through various cross-coupling reactions. organic-chemistry.orgnih.gov While this compound is already an aryl sulfide, understanding the reactions of this group is crucial for further functionalization.

Acid-Base Equilibria and Phenolic Proton Abstraction Mechanisms

Phenols are weakly acidic and can donate the proton of the hydroxyl group to a base. libguides.comlibretexts.org The acidity of a phenol is significantly influenced by the substituents on the aromatic ring. libretexts.orglibretexts.org Electron-withdrawing groups generally increase the acidity by stabilizing the resulting phenoxide ion, while electron-donating groups decrease acidity. libretexts.org

The pKa of phenol is approximately 10. libretexts.org The propylsulfanyl group at the para position in this compound is expected to have an effect on the acidity of the phenolic proton. The sulfur atom can be considered electron-donating through resonance, which would destabilize the phenoxide ion and make the phenol less acidic (higher pKa).

The abstraction of the phenolic proton by a base results in the formation of a phenoxide ion. This ion is a key intermediate in many reactions, including certain electrophilic aromatic substitutions where it is even more reactive than the parent phenol. byjus.comlibretexts.org The equilibrium between the phenol and the phenoxide ion is fundamental to understanding its reactivity in basic media. ksu.edu.sapearson.comutexas.eduevolvescience.orglibretexts.org

Mechanistic Insights into Chemical Transformations (e.g., Dealkylation)

The chemical transformations of this compound, particularly the cleavage of the propyl group from the sulfur atom (dealkylation), are governed by several potential mechanistic pathways. The specific mechanism that predominates is highly dependent on the reaction conditions, such as the presence of catalysts, oxidizing agents, or biological systems. This section explores the key mechanistic insights into the dealkylation and other transformations of this compound, drawing from established principles of thioether and phenol reactivity.

Dealkylation of this compound can be broadly categorized into two primary modes of initiation: S-dealkylation , involving the cleavage of the sulfur-carbon bond of the propyl group, and ipso-substitution , where the entire propylsulfanyl group is replaced at the C4 position of the phenol ring.

Enzymatic and Metabolic Dealkylation:

In biological systems, the dealkylation of alkylthiophenols is often a metabolic process mediated by enzymes, primarily from the cytochrome P450 superfamily. washington.edu The generally accepted mechanism for S-dealkylation involves initial oxidation of the sulfur atom. For this compound, this would proceed through the formation of a sulfoxide (B87167) intermediate, 4-(propylsulfinyl)phenol, which can be further oxidized to the corresponding sulfone, 4-(propylsulfonyl)phenol.

The S-dealkylation process is thought to proceed via two main pathways:

Single Electron Transfer (SET): The sulfur atom of the thioether can undergo a single electron transfer to an activated enzyme intermediate, forming a sulfur radical cation. washington.edu This intermediate is unstable and can lead to the cleavage of the C-S bond.

Hydrogen Atom Abstraction (HAT): Alternatively, the enzyme can abstract a hydrogen atom from the carbon atom adjacent to the sulfur (the α-carbon of the propyl group). washington.edu This generates a carbon-centered radical, which can then react further, leading to the cleavage of the C-S bond.

Studies on the metabolism of various xenobiotics containing thioether linkages support these oxidative pathways. For instance, the metabolism of the insecticide temephos (B1682015) leads to the formation of 4,4'-thiodiphenol (B147510) and its subsequent sulfoxide and sulfone derivatives, highlighting the susceptibility of the sulfur atom to oxidation and eventual C-S bond cleavage. researchgate.net

Chemical Dealkylation:

Under non-biological conditions, the dealkylation of this compound can be induced by various chemical reagents and conditions.

Lewis Acid Catalysis: Strong Lewis acids, such as aluminum chloride (AlCl₃), can facilitate the dealkylation of alkylated phenols. stackexchange.com In the case of this compound, the Lewis acid could coordinate to the phenolic oxygen or the sulfur atom, weakening the C-S bond and promoting the departure of the propyl group as a carbocation. The stability of the resulting carbocation is a significant driving force for this reaction. stackexchange.com

High-Temperature/High-Pressure Methods: The decomposition of alkylated phenols can be achieved by heating under high pressure, often in the presence of an acid catalyst and a sweeping agent like steam. google.com This method relies on thermal energy to overcome the activation barrier for C-S bond cleavage.

Oxidative Dealkylation: Oxidative cleavage of the S-C bond can be initiated by various oxidizing agents. The reaction of sulfides with a Co(II)(bzacen)-O₂ system has been shown to result in oxidative S-dealkylation, with the reactivity being dependent on the acidity of the α-methylene protons of the alkyl group. oup.com For this compound, the presence of the electron-donating phenol group could influence the susceptibility of the propyl group's α-hydrogens to abstraction.

Interactive Data Table: Plausible Intermediates in the Dealkylation of this compound

| Intermediate | Proposed Mechanistic Pathway | Key Features |

| 4-(Propylsulfinyl)phenol | Enzymatic/Metabolic Oxidation | Formation of a sulfoxide group. |

| 4-(Propylsulfonyl)phenol | Enzymatic/Metabolic Oxidation | Further oxidation of the sulfoxide to a sulfone. |

| Sulfur Radical Cation | Single Electron Transfer (SET) | A highly reactive species with an unpaired electron on the sulfur atom. |

| α-Carbon Radical | Hydrogen Atom Abstraction (HAT) | An unpaired electron on the carbon adjacent to the sulfur. |

| Propyl Carbocation | Lewis Acid Catalysis | Formation of a C₃H₇⁺ species. |

Research Findings on Related Compounds:

While specific mechanistic studies on this compound are limited, research on analogous compounds provides valuable insights. Studies on the fluorination of 4-alkyl substituted phenols with F-TEDA-BF₄ have shown that dealkylation at the para position can occur through an ipso-substitution mechanism. researchgate.net This suggests that, under certain electrophilic conditions, the entire propylsulfanyl group could be displaced.

Furthermore, investigations into the metabolism of 4-(methylthio)phenol (B156131) and related compounds have demonstrated their interaction with estrogen receptors, indicating that the sulfur-containing substituent plays a crucial role in the molecule's biological activity. jst.go.jp The metabolic fate of these compounds often involves oxidation at the sulfur atom, reinforcing the likelihood of a similar pathway for this compound. researchgate.net

Advanced Spectroscopic Characterization of 4 Propylsulfanyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR spectroscopy, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offers direct information about the different chemical environments within the 4-(Propylsulfanyl)phenol molecule.

¹H NMR: The proton NMR spectrum provides data on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. The aromatic protons on the phenol (B47542) ring typically appear as a set of doublets due to their coupling with adjacent protons. The propyl chain protons exhibit characteristic multiplets: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and another triplet for the methylene group directly attached to the sulfur atom. The phenolic hydroxyl (-OH) proton usually appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent. libretexts.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. In proton-decoupled ¹³C NMR, each unique carbon atom gives a single peak. bhu.ac.in The aromatic carbons have distinct chemical shifts, with the carbon atom bonded to the hydroxyl group appearing most downfield, followed by the carbon bonded to the sulfur atom. The remaining aromatic carbons appear at slightly different shifts due to the electronic effects of the substituents. The three carbon atoms of the propyl chain are also clearly resolved.

Predicted NMR Data for this compound Note: Chemical shifts (δ) are predicted values relative to TMS and can vary based on solvent and experimental conditions. J-couplings are approximate.

| ¹H NMR Data | |||

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 (aromatic) | 7.20 - 7.30 | Doublet | ~8.5 |

| H-3, H-5 (aromatic) | 6.70 - 6.80 | Doublet | ~8.5 |

| Phenolic OH | 4.5 - 6.0 | Broad Singlet | N/A |

| S-CH₂ (propyl) | 2.80 - 2.90 | Triplet | ~7.3 |

| CH₂ (propyl) | 1.60 - 1.70 | Sextet | ~7.4 |

| CH₃ (propyl) | 0.95 - 1.05 | Triplet | ~7.5 |

| ¹³C NMR Data | |

| Assignment | Predicted δ (ppm) |

| C-1 (aromatic, C-OH) | 155 - 158 |

| C-4 (aromatic, C-S) | 128 - 132 |

| C-2, C-6 (aromatic) | 132 - 135 |

| C-3, C-5 (aromatic) | 115 - 117 |

| S-CH₂ (propyl) | 35 - 38 |

| CH₂ (propyl) | 22 - 25 |

| CH₃ (propyl) | 13 - 15 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the adjacent protons of the propyl chain (CH₃ to the central CH₂ and the central CH₂ to the S-CH₂). It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation). columbia.edu This technique is invaluable for unambiguously assigning the signals in the ¹³C spectrum based on the more easily interpreted ¹H spectrum. For instance, the proton signal predicted around 2.85 ppm would show a cross-peak to the carbon signal around 36 ppm, confirming the S-CH₂ assignment. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. Key HMBC correlations for this compound would include a cross-peak from the S-CH₂ protons to the aromatic C-4 carbon, definitively linking the propylsulfanyl group to the phenol ring at the correct position.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

HRMS measures the mass-to-charge ratio of an ion with very high precision (typically to four or more decimal places). measurlabs.combioanalysis-zone.com This accuracy allows for the determination of the exact elemental formula of a compound. For this compound (C₉H₁₂OS), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions, providing definitive confirmation of its chemical formula.

Calculated Exact Mass for this compound

| Formula | Ion | Calculated m/z |

| C₉H₁₂OS | [M+H]⁺ | 169.0682 |

| C₉H₁₂OS | [M]⁺˙ | 168.0609 |

| C₉H₁₂OS | [M-H]⁻ | 167.0536 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. For this compound, common fragmentation patterns in positive-ion mode would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the sulfur atom, leading to the loss of an ethyl radical (•C₂H₅) from the propyl chain.

Benzylic Cleavage: Cleavage of the sulfur-propyl bond, resulting in a stable hydroxyphenylthiol radical cation or related fragments.

Loss of Propene: A rearrangement followed by the elimination of a neutral propene molecule (C₃H₆).

Phenolic Fragmentation: Phenols can undergo characteristic losses of a formyl radical (HCO•) or carbon monoxide (CO). libretexts.org

These fragmentation patterns provide a "fingerprint" that helps to confirm the identity and structure of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. Key characteristic absorption bands for this compound include:

A strong, broad band around 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenol group, with the broadening due to hydrogen bonding. libretexts.org

Multiple sharp peaks between 2850-3000 cm⁻¹ due to the C-H stretching of the propyl group's CH₃ and CH₂ moieties.

Aromatic C-H stretching signals typically appearing just above 3000 cm⁻¹.

Characteristic C=C stretching vibrations for the aromatic ring in the 1450-1610 cm⁻¹ region.

A C-S stretching vibration, which is typically weak and appears in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. uliege.be It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would clearly show:

Strong signals for the aromatic ring breathing modes around 1600 cm⁻¹ and 1000 cm⁻¹.

A prominent C-S stretching vibration, which is often more easily identified in Raman than in IR spectra.

C-H stretching vibrations for both the alkyl and aromatic portions of the molecule.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | IR | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2980 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1610 | Medium to Strong |

| C-O Stretch | IR | 1200 - 1260 | Strong |

| C-S Stretch | Raman, IR | 600 - 800 | Medium (Raman), Weak (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy orbital to a higher energy anti-bonding orbital. libretexts.org For aromatic compounds like phenols, the most significant electronic transitions are typically π→π* (pi to pi anti-bonding) and n→π* (non-bonding to pi anti-bonding). libretexts.org

The chromophore in this compound is the substituted benzene (B151609) ring. The phenol moiety itself shows characteristic absorption in the UV region. In a neutral aqueous solution, phenol exhibits an absorption maximum (λmax) around 270 nm, which is attributed to a π→π* transition of the benzene ring. bgu.ac.il Upon deprotonation in a basic solution, the resulting phenolate (B1203915) ion shows a bathochromic shift (a shift to a longer wavelength), with the absorption maximum moving to approximately 286 nm. bgu.ac.il This shift occurs because the negative charge on the oxygen atom enhances electron delocalization, reducing the energy gap between the ground and excited states. fiveable.me

The presence of substituents on the aromatic ring can significantly influence the UV-Vis spectrum. The hydroxyl (-OH) group and the propylsulfanyl (-S-C3H7) group in this compound are both considered auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption. Both the -OH group and the sulfur-containing alkylthio group have non-bonding electrons (lone pairs) that can be delocalized into the π-system of the benzene ring. This extended conjugation lowers the energy required for the π→π* transition, typically resulting in a bathochromic shift compared to unsubstituted benzene. fiveable.me

While specific experimental spectral data for this compound is not detailed in the surveyed literature, the expected absorption maxima can be inferred from data on related phenolic compounds. The electronic spectra of substituted phenols are well-documented and show predictable shifts based on the nature of the substituent. karazin.uaresearchgate.net For instance, electron-donating groups generally cause a red shift. fiveable.me The interplay of the electron-donating hydroxyl and propylsulfanyl groups at positions 1 and 4 is expected to result in absorption at a longer wavelength than phenol itself.

The solvent environment and pH also play a crucial role in the UV-Vis spectrum of phenolic compounds. stackexchange.com Changes in solvent polarity can stabilize or destabilize the ground and excited states to different extents, leading to shifts in λmax. As with phenol, changing the pH will alter the equilibrium between the protonated phenol form and the deprotonated phenolate form of this compound, which would be observable as a pH-dependent shift in the absorption spectrum. bgu.ac.ilfiveable.me

Table 1: UV-Vis Absorption Data for Phenol and a Related Compound

| Compound | Form | λmax (nm) | Reference |

| Phenol | Acid (in water) | 270 | bgu.ac.il |

| Phenolate | Base (in water) | 286 | bgu.ac.il |

| 4-Aminophenol (B1666318) | Neutral | ~290-300 | spectrabase.com |

X-ray Crystallography for Solid-State Structure Determination (for related compounds)

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. It allows for the detailed determination of bond lengths, bond angles, and intermolecular interactions, revealing the definitive solid-state structure of a molecule.

While the specific single-crystal X-ray structure of this compound has not been reported in the available literature, the analysis of structurally related sulfur-containing phenols and their derivatives provides significant insight into the likely molecular conformation and crystal packing. The study of these related compounds helps in understanding how the phenolic hydroxyl group and the sulfur linkage influence the solid-state architecture.

Research on metal complexes of 4-mercaptophenol (B154117) and other substituted phenols has yielded detailed crystallographic data. For example, a series of Group 4 phenoxy-thiol derivatives synthesized from 4-mercaptophenol showed complex dimeric structures where the mercaptophenol ligand bridges metal centers. osti.gov Similarly, organotin(IV) complexes with 2,6-di-tert-butyl-4-mercaptophenol (B120284) have been characterized, revealing distorted tetrahedral geometries around the tin atom, influenced by the sterically demanding phenol groups. rsc.org The crystal structure of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol shows that the molecules are linked by intermolecular hydrogen bonds and π-π stacking interactions, which are common packing motifs in phenolic compounds. redalyc.org

Table 2: Crystallographic Data for Compounds Related to this compound

| Compound/Complex | Crystal System | Space Group | Unit Cell Parameters | Reference |

| [(HOBut)(4MP)₃Ti(μ-4MP)]₂ | Triclinic | P-1 | a = 12.396(3) Å, b = 13.064(3) Å, c = 15.688(4) Å, α = 74.03(3)°, β = 87.77(3)°, γ = 78.43(3)° | osti.gov |

| Ph₂Sn(SR)₂ (R = 3,5-di-tert-butyl-4-hydroxyphenyl) | Monoclinic | C2/c | a = 21.011(4) Å, b = 10.368(2) Å, c = 19.824(4) Å, β = 114.93(3)° | rsc.org |

| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol (TpyOH) | Monoclinic | P2₁/n | a = 12.028(2) Å, b = 7.951(2) Å, c = 17.527(4) Å, β = 93.30(3)° | redalyc.org |

Computational Chemistry and Theoretical Modeling of 4 Propylsulfanyl Phenol

Quantum Mechanical Studies (Ab initio, DFT)

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT) and ab initio calculations, are foundational for investigating the molecular properties of 4-(propylsulfanyl)phenol. nih.govnumberanalytics.comlongdom.org DFT has become the method of choice for studying phenolic compounds due to its balance of computational cost and accuracy in predicting structural geometries and electronic properties. nih.gov Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly employed to optimize the molecule's geometry and calculate its energetic and electronic parameters. tandfonline.commdpi.comkarazin.ua These calculations provide a detailed picture of the molecule's ground state and are crucial for all subsequent theoretical analyses. karazin.ua For instance, accurate calculations of properties like pKa can be achieved using specific functionals (e.g., CAM-B3LYP) and solvation models, which is vital for understanding the behavior of phenols in different environments. mdpi.comnih.gov

Electronic Structure Calculations and Molecular Orbital Analysis (HOMO, LUMO)

The electronic character of this compound is primarily defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijaemr.com The HOMO represents the molecule's ability to donate an electron, while the LUMO indicates its capacity to accept an electron. ijaemr.com The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are key indicators of chemical reactivity and kinetic stability. acs.orgresearchgate.net

In this compound, the HOMO is expected to be localized mainly on the electron-rich phenol (B47542) ring and the sulfur atom, which possess lone pairs of electrons. The LUMO is likely distributed over the aromatic ring's antibonding π* orbitals. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required for electronic excitation. ijaemr.com Theoretical calculations allow for a quantitative comparison of these values with related compounds, such as phenol.

Illustrative Data Table: Comparison of Calculated Frontier Orbital Energies

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Phenol | -5.85 | -0.70 | 5.15 |

| This compound | -5.60 | -0.65 | 4.95 |

This table is for illustrative purposes. The values are representative of typical DFT calculations but are not from a specific study on this compound.

Reactivity Prediction based on Electronic Properties

Global reactivity descriptors, derived from HOMO and LUMO energies, are used to predict the chemical behavior of this compound. imist.ma These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). acs.org

Electronegativity (χ) : Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η) : Quantifies the resistance to change in its electron distribution. It is calculated from the HOMO-LUMO gap. acs.org

Electrophilicity Index (ω) : Represents the energy stabilization when the molecule accepts additional electronic charge from the environment. acs.org

These parameters help predict how this compound will interact with other reagents. rsc.org For example, mapping the molecular electrostatic potential (MESP) surface reveals the electron-rich and electron-poor regions of the molecule. tandfonline.com For a phenol, the oxygen atom and the aromatic ring are typically nucleophilic (electron-rich) sites, prone to attack by electrophiles, while the hydroxyl proton is an electrophilic (electron-poor) site. tandfonline.com The presence of the electron-donating propylsulfanyl group at the para position is expected to enhance the nucleophilicity of the aromatic ring.

Illustrative Data Table: Global Reactivity Descriptors

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|

| Phenol | 3.275 | 2.575 | 2.08 |

| This compound | 3.125 | 2.475 | 1.97 |

This table is for illustrative purposes and contains representative values.

Spectroscopic Parameter Prediction

DFT calculations are a powerful tool for predicting the vibrational spectra (FT-IR and Raman) and NMR chemical shifts of molecules. tandfonline.com By computing the vibrational frequencies corresponding to the normal modes of the molecule, a theoretical spectrum can be generated. wu.ac.th Comparing the calculated frequencies with experimental data helps in the definitive assignment of spectral bands. tandfonline.com For this compound, key vibrational modes would include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic ring and propyl chain, C-S stretching of the thioether linkage, and various bending modes.

Illustrative Data Table: Predicted vs. Typical Experimental Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) | Typical Experimental Range (cm-1) |

|---|---|---|---|

| O-H | Stretching | 3650 | 3600-3670 (free) |

| Aromatic C-H | Stretching | 3050 | 3010-3100 |

| Aliphatic C-H | Stretching | 2960 | 2850-2970 |

| C-O | Stretching | 1230 | 1200-1260 |

| C-S | Stretching | 705 | 600-750 |

This table is for illustrative purposes. Predicted values are hypothetical, based on typical DFT calculation outcomes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment over time. mdpi.comsemanticscholar.org These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, rotates, and changes shape. semanticscholar.org

For this compound, a key focus of MD simulations is the conformational analysis of the flexible propylsulfanyl side chain. researchgate.net By monitoring the dihedral angles along the C-C and C-S bonds of this chain, researchers can identify the most stable conformers and the energy barriers between them. Furthermore, MD simulations are invaluable for studying intermolecular interactions. For instance, simulating this compound in a water box can elucidate its hydration structure, showing how water molecules arrange around the hydrophilic hydroxyl group and the more hydrophobic propylthioether tail. nih.govrsc.org Such studies are critical for understanding solubility and how the molecule might orient itself at interfaces. nih.govuzh.ch

Illustrative Data Table: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Atoms Involved | Description |

|---|---|---|

| τ1 | C(ar)-C(ar)-S-C(propyl) | Orientation of the sulfur atom relative to the phenyl ring |

| τ2 | C(ar)-S-C(propyl)-C(propyl) | Rotation around the S-C bond of the propyl chain |

| τ3 | S-C(propyl)-C(propyl)-C(propyl) | Rotation around the C-C bond of the propyl chain |

This table describes the dihedral angles that would be monitored in an MD simulation to understand the conformational landscape of the molecule.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to explore the detailed pathways of chemical reactions involving this compound. researchgate.net By mapping the potential energy surface for a given reaction, researchers can identify the structures of transition states and intermediates, as well as calculate the activation energies for each step. rsc.orgnih.gov This information is crucial for understanding reaction kinetics and predicting the most favorable reaction pathways.

For this compound, theoretical studies could elucidate mechanisms for reactions such as oxidation of the phenol or sulfur atom, electrophilic aromatic substitution, or cleavage of the C-S bond. wsu.edu For example, in a free-radical scavenging reaction, calculations can determine the bond dissociation enthalpy (BDE) of the phenolic O-H bond, a key parameter for antioxidant activity. mdpi.comnih.gov A lower BDE indicates a greater ability to donate a hydrogen atom to neutralize a radical.

Illustrative Data Table: Hypothetical Activation Energy for a Reaction Step

| Reaction | Proposed Step | Calculated Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| Hydrogen Atom Transfer (Antioxidant Activity) | Ar-OH + R• → Ar-O• + RH | 8.5 |

| Electrophilic Bromination (ortho-attack) | Formation of Wheland Intermediate | 15.2 |

This table presents hypothetical, yet plausible, activation energies for potential reactions, as would be determined by DFT calculations.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a statistical approach used to correlate theoretical molecular descriptors with experimental reactivity or activity. ekb.egacs.orgresearchgate.net For a series of related compounds, including this compound, a QSRR model could be developed to predict specific properties like antioxidant potency, toxicity, or chromatographic retention times. jst.go.jpmdpi.comchemmethod.com

Illustrative Data Table: Descriptors for a QSRR Model of Phenolic Compounds

| Descriptor Type | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | EHOMO | Electron-donating ability |

| Electronic | Dipole Moment (µ) | Molecular polarity |

| Thermodynamic | O-H Bond Dissociation Enthalpy | Antioxidant potential |

| Topological | Wiener Index | Molecular branching |

| Physicochemical | LogP | Hydrophobicity |

This table lists typical descriptors that could be used to build a QSRR model for predicting the reactivity or biological activity of phenolic compounds.

Investigation of 4 Propylsulfanyl Phenol Derivatives and Analogues

Design Principles for Structural Modification of 4-(Propylsulfanyl)phenol

The structural modification of this compound is guided by established principles of medicinal and materials chemistry, aiming to predictably alter its properties. The analysis of structure-activity relationships (SAR) is a core concept that links a molecule's chemical structure to its biological or chemical activity. wikipedia.orgresearchgate.net This allows for the targeted design of new derivatives by modifying specific chemical groups to enhance a desired effect. wikipedia.org

Key design principles applicable to modifying this compound include:

Modulation of Steric and Electronic Properties : The properties of phenolic molecules are significantly influenced by the substituents on the ring. oregonstate.edu Bulky phenols and their analogues can serve as effective ligands in catalysis, a function attributable to both their steric hindrance and electronic characteristics. bridgew.edu For instance, adding electron-withdrawing or electron-donating groups to the phenyl ring can alter the pKa of the phenolic proton and the nucleophilicity of the sulfur atom.

Exploitation of Electrostatic and Hydrogen Bonding Interactions : Structural modifications can be designed to introduce or enhance non-covalent interactions. A common strategy is to add functional groups, such as an amino moiety, that can form new hydrogen bonds with a target protein or surface, potentially increasing binding affinity. drugdesign.org Similarly, optimizing electrostatic interactions by placing charged groups in strategic locations can be a powerful design tool. drugdesign.org

Isosteric and Bioisosteric Replacement : The propyl chain or the sulfur atom can be replaced with other groups that have similar spatial or electronic characteristics. For example, the thioether link (-S-) could be oxidized to a sulfoxide (B87167) (-SO-) or sulfone (-SO2-), or replaced with an ether (-O-), an alkane (-CH2-), or a selenoether (-Se-) to probe the role of the sulfur atom.

Improving Reactivity for Coupling Reactions : The phenolic hydroxyl group is a poor leaving group, which limits its use in certain reactions like cross-couplings. mdpi.com A key design strategy involves its temporary conversion into a more reactive intermediate, such as an O-aryl ester, carbonate, or carbamate, to facilitate reactions like the Suzuki-Miyaura coupling. mdpi.com

Synthesis of Substituted Phenol (B47542) and Propylsulfanyl Analogues

The synthesis of derivatives of this compound can be approached by modifying the parent molecule or by building the substituted analogue from simpler precursors. A variety of modern synthetic methods allows for precise control over the final structure. oregonstate.edu

Modification of the Phenolic Ring: Substituted phenols can be synthesized through numerous routes. A green and highly efficient method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide. nih.gov This allows for the creation of a wide range of substituted phenols in excellent yields, often without the need for chromatographic purification. nih.gov Another powerful strategy uses a cycloaddition cascade, such as a Diels-Alder reaction between a substituted pyrone and a dienophile, to construct the phenolic ring with a high degree of regiochemical control. oregonstate.edu For direct functionalization, phenols can be converted to salicylaldehydes, which are then oxidized to catechols in a one-pot procedure. researchgate.net

Modification of the Phenolic Hydroxyl Group: The hydroxyl group itself is a target for creating derivatives. It can be converted into ethers, esters, or carbamates to alter solubility and reactivity. mdpi.com For example, direct O-monofluoromethylation of phenols using reagents like fluoroiodomethane (B1339756) (FCH₂I) under basic conditions provides an efficient route to monofluoromethoxy arenes. chemrevlett.com The hydroxyl group can also be activated for cross-coupling reactions by converting it into derivatives like 2-pyridyl ethers, which show enhanced reactivity due to the electron-withdrawing nature of the pyridyl ring and coordination of the ortho nitrogen to the metal catalyst. mdpi.com

Synthesis of Thiol-Modified Analogues: Analogues with modified propylsulfanyl chains or additional thiol groups can be synthesized. One established method is the radical addition of thioacetic acid to allyl-modified phenol precursors, followed by hydrolysis to yield the free thiol. beilstein-journals.org This approach has been used to create complex bis- and trisphenol (B3262630) derivatives with multiple thiol groups for applications in polymer chemistry. beilstein-journals.org

A summary of strategies for synthesizing substituted phenols is presented below.

| Synthetic Strategy | Description | Key Reagents | Reference |

| ipso-Hydroxylation | Conversion of arylboronic acids to phenols. | Aqueous H₂O₂ | nih.gov |

| Cycloaddition Cascade | Diels-Alder reaction of a hydroxypyrone and a nitroalkene. | Hydroxypyrone, Nitroalkene | oregonstate.edu |

| Ortho-Formylation/Oxidation | Conversion of phenols to catechols via a salicylaldehyde (B1680747) intermediate. | Paraformaldehyde, MgCl₂, H₂O₂ | researchgate.net |

| O-Monofluoromethylation | Direct alkylation of the phenolic oxygen. | FCH₂I, Cs₂CO₃ | chemrevlett.com |

| Thiolation of Allyl Phenols | Radical addition of thioacetic acid to an allyl group, followed by hydrolysis. | Thioacetic Acid, AIBN | beilstein-journals.org |

| Activation for Cross-Coupling | Conversion of the hydroxyl to a better leaving group (e.g., 2-pyridyl ether). | 2-Fluoropyridine, Base | mdpi.com |

Comparative Reactivity Studies of Derivatives

The reactivity of this compound analogues is highly dependent on their specific functional groups. Comparative studies reveal how structural changes influence reaction rates and mechanisms.

A study on phenolic carbonate esters, which can be considered prodrugs of phenols, investigated their hydrolysis rates across a pH range of 0.4 to 12.5. mdpi.com The reactivity differed significantly based on the substituents. For instance, a derivative with a terminal carboxyl group, 2-(phenoxycarbonyloxy)-acetic acid, showed increased degradation, which was attributed to intramolecular catalysis by the carboxylate anion. mdpi.com In contrast, the corresponding carboxylic acid ester, phenyl acetate, was found to be more susceptible to specific acid and base catalysis but less sensitive to water-catalyzed hydrolysis than the carbonate esters. mdpi.com These results highlight that the choice of linker and substituent can dramatically alter the hydrolytic stability of phenol derivatives. mdpi.com

In the context of polymer chemistry, the performance of various thiol-modified bis- and trisphenol derivatives was compared in thiol-ene photopolymerizations. beilstein-journals.org Six different ester-free, thiol-modified phenol derivatives were synthesized and compared against a standard flexible thiol, pentaerythritoltetra(3-mercaptopropionate) (PETMP). beilstein-journals.org The phenol-based thiols, particularly those with a propyl spacer, yielded polymers with significantly better flexural strength and modulus of elasticity. beilstein-journals.org For example, after storage in water for 24 hours, the flexural strength of the polymer made with the phenol-based thiols remained stable, while the PETMP-based material lost 50% of its strength. beilstein-journals.org This demonstrates that incorporating the rigid phenolic structure into the thiol monomer enhances the mechanical and hydrolytic stability of the resulting polymer network.

Spectroscopic Comparison of Structural Analogues

Spectroscopic techniques are essential for confirming the structure of this compound analogues and for understanding how structural modifications affect electronic and magnetic environments. researchgate.net Key techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) and Raman Spectroscopy: For the closely related analogue 4-propylphenol, IR and Raman spectra have been documented. nih.gov The IR spectrum shows characteristic bands for the O-H stretch of the phenol group, C-H stretches of the aromatic ring and alkyl chain, and C-C stretching vibrations within the ring. nih.gov Vibrational spectroscopy is a powerful tool for identifying functional groups and probing molecular structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of each atom. A comprehensive NMR study of 2-phenylsulfanylpyridine and its analogues (including sulfinyl, selanyl, and substituted derivatives) offers a valuable model for understanding the spectroscopic properties of this compound derivatives. researchgate.net In this study, the ¹H, ¹³C, ¹⁵N, and ⁷⁷Se NMR chemical shifts were fully assigned. researchgate.net

The study revealed systematic changes in chemical shifts upon structural modification:

Oxidation State of Sulfur/Selenium : Oxidation of the sulfide (B99878) (1) to the sulfoxide (2) or the selenide (B1212193) (3) to the selenoxide (4) caused significant downfield shifts for the pyridine (B92270) ring protons and carbons, indicating a strong deshielding effect from the new oxygen atom. researchgate.net

Ring Substitution : Adding substituents to the phenyl ring in the 4'-position (methyl, bromo, nitro) resulted in predictable shifts in the ¹H and ¹³C spectra of both the phenyl and pyridine rings, reflecting the electron-donating or electron-withdrawing nature of the substituent. researchgate.net

A comparative table of ¹³C NMR data for 2-phenylsulfanylpyridine and two derivatives illustrates these effects.

| Compound | C-2 (Py) | C-6 (Py) | C-1' (Ph) | C-4' (Ph) |

| 2-Phenylsulfanylpyridine | 159.2 ppm | 149.8 ppm | 134.4 ppm | 129.5 ppm |

| 2-(4-Bromophenylsulfanyl)pyridine | 158.7 ppm | 149.9 ppm | 133.4 ppm | 123.0 ppm |

| 2-(4-Nitrophenylsulfanyl)pyridine | 157.0 ppm | 150.4 ppm | 143.9 ppm | 124.3 ppm |

| (Data adapted from a study on 2-phenylsulfanylpyridine and its analogues. researchgate.net) |

These data show that substitution on one ring electronically influences the other, a principle directly applicable to derivatives of this compound.

Structure-Activity Relationship (SAR) Exploration in Related Chemical Systems

SAR studies on related phenolic compounds provide insights into how specific structural features of this compound and its analogues might influence their chemical and biological interactions. wikipedia.org

Hydrophobicity and Protein Binding: The binding of a series of phenol derivatives to human serum albumin was found to directly correlate with their hydrophobicity, as measured by Hansch π values. nih.gov Phenol itself was the least bound compound, and binding increased with the molecular weight and lipophilicity of the derivatives. nih.gov This suggests that the propylsulfanyl group in this compound would significantly increase its hydrophobic character compared to phenol, likely leading to stronger interactions with hydrophobic pockets in proteins and other macromolecules. nih.gov

Antioxidant and Radical Scavenging Activity: The antioxidant or pro-oxidant behavior of phenolics is strongly dependent on their structure. nih.gov A study on the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) found that the activity of phenolic compounds depended on their ability to act as either carbonyl scavengers or free radical scavengers. nih.gov Phenolics that are easily converted into quinones, such as o- and p-diphenols, tended to act as free radical scavengers. nih.gov In contrast, m-diphenols were more likely to act as carbonyl scavengers. nih.gov This implies that the substitution pattern on the phenolic ring of a this compound derivative would be critical in defining its antioxidant mechanism. The presence of the sulfur atom could also influence this activity through its own potential for oxidation.

Antiplatelet Activity: In a study comparing 22 derivatives of catechol for antiplatelet activity, a clear SAR emerged. nih.gov The parent compound, 4-methylcatechol, was a potent antiplatelet agent. The study found that other 4-substituted catechols, such as 4-ethylcatechol (B135975) and 4-fluorocatechol, were also highly active. nih.gov This indicates a high tolerance for substitution at the 4-position of the catechol ring. This finding is relevant to this compound, as it suggests that the 4-position is a viable site for substitution to achieve specific biological activities, with the nature of the substituent modulating the potency. nih.gov

Molecular and Biochemical Interaction Studies of 4 Propylsulfanyl Phenol

Molecular Mechanisms of Antioxidant Activity

The antioxidant properties of phenolic compounds are primarily attributed to the hydroxyl (-OH) group attached to the aromatic ring. This functional group can neutralize reactive free radicals, thereby mitigating oxidative stress.

Free Radical Scavenging Pathways (e.g., Reactive Oxygen Species, Reactive Nitrogen Species)

Phenolic compounds are recognized for their capacity to scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). These reactive species are byproducts of normal metabolic processes and can cause significant damage to cells if not controlled. The primary antioxidant function of phenols involves acting as free radical scavengers, which interrupts the chain reactions of oxidation. scielo.org.mxfrontiersin.orgnih.gov

It is anticipated that 4-(Propylsulfanyl)phenol would participate in these pathways by donating its phenolic hydrogen to neutralize radicals such as the hydroxyl radical (•OH) and superoxide (B77818) anion (O2•−). nih.govnih.gov This action would convert the highly reactive free radicals into more stable, less harmful molecules. The resulting phenoxyl radical from this compound would be stabilized by resonance, delocalizing the unpaired electron across the benzene (B151609) ring, which makes it less reactive than the initial free radical. uc.pt

Hydrogen Atom Transfer (HAT) and Electron Transfer (ET) Mechanisms

The scavenging of free radicals by phenolic antioxidants can occur through several mechanisms, with Hydrogen Atom Transfer (HAT) and Electron Transfer (ET) being the most prominent.

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates its hydrogen atom to a free radical, effectively neutralizing it. canada.carsc.orgnih.gov This is often considered the primary mechanism for the antioxidant activity of many phenols. uc.ptnih.gov The reaction can be represented as: ArOH + R• → ArO• + RH

Electron Transfer (ET): This pathway involves the transfer of an electron from the phenolic compound to the free radical, forming a cation radical and an anion. This can be followed by proton transfer. uc.ptmdpi.comchemrxiv.org The initial step is: ArOH + R• → ArOH•+ + R-

The choice between the HAT and ET pathways is influenced by factors such as the structure of the phenol (B47542), the nature of the free radical, and the solvent environment. mdpi.comnih.gov For many phenolic compounds, a concerted mechanism known as Proton-Coupled Electron Transfer (PCET) is also possible, where the electron and proton are transferred in a single kinetic step. mdpi.comnih.govmdpi.com

Interactions with Biomolecules (In Vitro and In Silico)

The interaction of phenolic compounds with biomolecules, particularly proteins, is a critical aspect of their biological activity. These interactions can be studied through both laboratory (in vitro) and computational (in silico) methods. nih.govrsc.orgjournaljpri.commdpi.com

Protein-Phenolic Interactions: Covalent and Non-Covalent Binding

Phenolic compounds can bind to proteins through both reversible non-covalent interactions and irreversible covalent bonds. nih.govresearchgate.netmdpi.com

Non-Covalent Interactions: These are the more common types of interactions and involve forces such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.govresearchgate.net These interactions are reversible and play a significant role in how phenolic compounds are transported and exert their effects within biological systems.

Covalent Interactions: These interactions are less common and typically occur when the phenol is oxidized to a reactive quinone, which can then form covalent bonds with nucleophilic amino acid residues on the protein, such as cysteine and lysine (B10760008). wur.nlresearchgate.netnih.govresearchgate.net This type of binding is generally irreversible.

Hydrogen Bonding Interactions

Hydrogen bonds are a primary driving force in the non-covalent interaction between phenols and proteins. nih.gov The hydroxyl group of the phenol can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. nih.gov These bonds can form with the peptide backbone of the protein or with the side chains of polar amino acids like serine, threonine, and aspartic acid. The presence of the sulfur atom in the propylsulfanyl group of this compound might also influence these interactions, although to a lesser extent than the hydroxyl group.

Hydrophobic and Electrostatic Interactions

Hydrophobic Interactions: The nonpolar aromatic ring of this compound can interact with hydrophobic regions of a protein, which are typically composed of nonpolar amino acid residues such as leucine, isoleucine, and valine. nih.govlibretexts.org These interactions are driven by the tendency of nonpolar molecules to aggregate in an aqueous environment to minimize their contact with water. The propyl chain in the propylsulfanyl group would further contribute to the hydrophobic character of the molecule, potentially strengthening these interactions.

Electrostatic Interactions: These interactions occur between charged groups on the protein and the phenol. nih.govuchicago.edubiomedpharmajournal.org While the phenol group of this compound is not charged at physiological pH, it can become deprotonated to form a negatively charged phenolate (B1203915) ion, which can then interact with positively charged amino acid residues like lysine and arginine on the protein surface.

Enzyme Modulation and Inhibition Mechanisms

Phenolic compounds are a diverse group of molecules known to interact with and modulate the activity of various enzymes. environmed.pl Their ability to inhibit enzymes is a key area of biochemical research. rsc.orgresearchgate.net this compound, as a 4-substituted phenol derivative, is studied for its potential to modulate enzyme functions, particularly its inhibitory effects on tyrosinase.

Tyrosinase is a copper-containing enzyme that plays a critical role in melanogenesis, the process of melanin (B1238610) pigment synthesis, and is also responsible for the browning of fruits and vegetables. nih.govscienceopen.com The inhibition of tyrosinase is a major focus for the development of depigmenting agents in cosmetics and treatments for hyperpigmentation disorders. scienceopen.comnih.gov Many phenolic compounds act as tyrosinase inhibitors because their structure can mimic the enzyme's natural substrate, L-tyrosine, or because they can chelate the copper ions in the enzyme's active site. nih.govmdpi.com

The mechanism of inhibition by phenolic compounds can be competitive, uncompetitive, mixed, or noncompetitive. mdpi.com Competitive inhibitors bind to the free enzyme, preventing the substrate from binding. nih.gov This is a common mechanism for phenolic compounds that are structurally similar to tyrosine. mdpi.com

Research into a wide range of 4-substituted phenols has demonstrated their interaction with tyrosinase. nih.gov These compounds can act as substrates for tyrosinase, which catalyzes their hydroxylation to form catechols and subsequently oxidizes them into highly reactive ortho-quinones. nih.govmdpi.com This catalytic conversion is central to their biological effects. While many phenols inhibit tyrosinase activity, some can also act as substrates, leading to the formation of reactive metabolites. nih.gov This dual role highlights the complex interaction between phenols and this key enzyme. For instance, studies on various 4-substituted phenols have detailed their capacity to inhibit cellular melanin synthesis and tyrosinase activity. nih.gov

Table 1: Inhibitory Effects of Various Phenolic Compounds on Tyrosinase

This table summarizes the tyrosinase inhibitory activity of several phenolic compounds, providing context for the potential action of this compound. Data is often presented as IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%.

| Compound | Inhibition Type | IC50 Value (μM) | Source/Comment |

|---|---|---|---|

| 10'(Z)-heptadecenylhydroquinone | Inhibitor | 37 | Isolated from lacquer tree sap, more potent than hydroquinone (B1673460). nih.gov |

| Proanthocyanidins | Mixed Competitive | IC50 for diphenolase activity was 7.0 ± 0.2 µg/mL. | Isolated from Clausena lansium. nih.gov |

| 4-n-butylresorcinol | Inhibitor | Not specified | Reported as a potent tyrosinase inhibitor. nih.gov |

| 2,4-dihydroxycinnamides | Inhibitor | 0.0112 - 0.16 | Synthetic analogues showing very potent inhibition. mdpi.com |

Molecular Interactions with Receptors (e.g., GABA A receptors)

Gamma-aminobutyric acid type A (GABAA) receptors are ligand-gated ion channels that are fundamental to mediating fast inhibitory neurotransmission in the central nervous system. nih.govwikipedia.org These receptors are pentameric structures composed of various subunits (e.g., α, β, γ, δ) and possess multiple binding sites. wikipedia.orgbiorxiv.org The primary, or orthosteric, site binds the endogenous ligand GABA, while several other allosteric sites bind a wide range of molecules, including benzodiazepines, barbiturates, neurosteroids, and alcohol, which modulate receptor function. wikipedia.org

Phenolic compounds, from simple phenols to complex polyphenols, are recognized as significant modulators of GABAA receptors. nih.govnih.gov Their structural diversity allows them to act as activators, inhibitors, or allosteric ligands, binding to various sites on the receptor complex. nih.govnih.gov The interaction of phenols with GABAA receptors can lead to either positive or negative modulation of the central nervous system. nih.gov

Simple alkylphenols, a class to which this compound belongs, have been identified as potent modulators of GABAA receptors. nih.gov These compounds can directly potentiate receptor function, particularly at high concentrations. nih.gov The specific binding sites for many simple phenols on the GABAA receptor have not yet been fully elucidated, unlike more well-studied modulators like propofol (B549288) or benzodiazepines. nih.gov However, it is understood that the interaction is influenced by the specific subunit composition of the receptor. For example, some phenols interact differently with receptors containing β1, β2, or β3 subunits. nih.gov The modulation of GABAA receptors by phenols can occur through various molecular mechanisms, including direct channel gating or through influencing receptor phosphorylation states, which affects desensitization and resensitization processes. nih.gov

While broad studies confirm the activity of phenols at GABAA receptors, specific research detailing the direct interaction of this compound with GABAA receptor subtypes is not extensively documented in the available literature. Its activity is inferred from the established behavior of structurally related simple alkylphenols.

Molecular Mechanisms of Cellular Perturbations (e.g., interaction with melanocytes leading to protein-hapten complex formation)

Substituted phenols can induce significant cellular disturbances, particularly in specialized cells like melanocytes. The molecular mechanism often involves metabolic activation by cellular enzymes, leading to the formation of reactive species that can covalently modify cellular macromolecules. nih.gov This process, known as haptenation, is a critical step in the development of chemically-induced immune responses. nih.govnih.gov

In the case of 4-substituted phenols like this compound, the primary site of action is the melanocyte, the cell responsible for producing melanin pigment. nih.govmdpi.com The mechanism of toxicity and cellular perturbation involves the following key steps:

Enzymatic Activation by Tyrosinase : 4-substituted phenols can serve as substrates for tyrosinase, an enzyme abundant in the melanosomes of melanocytes. nih.govmdpi.com Tyrosinase catalyzes the oxidation of these phenols into highly reactive ortho-quinones. mdpi.com This bioactivation is a crucial initiating event.

Generation of Reactive Species and Oxidative Stress : The formation of ortho-quinones can lead to the generation of reactive oxygen species (ROS), such as the hydroxyl radical (∙OH), which induces significant oxidative stress within the melanocyte. mdpi.com This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

Depletion of Cellular Antioxidants : The reactive quinone intermediates can readily react with nucleophilic molecules within the cell. A primary target is glutathione (B108866) (GSH), a major intracellular antioxidant. The depletion of GSH compromises the cell's antioxidant defenses, making it more vulnerable to oxidative damage. nih.gov

Protein-Hapten Complex Formation : The electrophilic quinones can covalently bind to nucleophilic residues (such as cysteine) on cellular proteins, forming protein-hapten adducts. nih.govnih.gov The phenol molecule, acting as a hapten, modifies the structure of endogenous proteins, rendering them immunogenic. nih.govnih.gov These modified proteins are no longer recognized as "self" by the immune system.

Immune System Activation : These protein-hapten complexes can be processed by antigen-presenting cells, such as dendritic cells. nih.govjiaci.org The presentation of these novel antigens can lead to the activation of specific T-cells, initiating an immune response directed against the melanocytes. nih.gov This can result in melanocyte destruction, leading to depigmentation, a condition known as chemical leukoderma or vitiligo. nih.govmdpi.com Studies with compounds like 4-tertiary butyl phenol (4-TBP) have shown that stressed melanocytes can trigger dendritic cell-mediated killing, a process relevant to vitiligo. nih.gov

This pathway illustrates how a seemingly simple molecule like this compound can, through enzymatic activation within a specific cell type, trigger a complex cascade of events culminating in cellular destruction and an autoimmune-like response. nih.gov

Environmental Transformation and Fate of 4 Propylsulfanyl Phenol

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. normecows.com For 4-(propylsulfanyl)phenol, this primarily includes photochemical degradation and, to a lesser extent, hydrolysis and chemical oxidation in aquatic environments.

Photochemical Degradation (e.g., Photonitration Pathways)

Photochemical degradation is a significant abiotic pathway for phenolic compounds in the environment. pjoes.com This process is driven by the energy of sunlight, which can directly or indirectly lead to the breakdown of the molecule.

One notable photochemical pathway for phenols is photonitration. rsc.org This process involves the reaction of phenolic compounds with nitrogen dioxide radicals (•NO2), which can be generated in the environment from the photolysis of nitrate (B79036) and nitrite (B80452) ions present in water. nih.gov The reaction typically proceeds through the abstraction of the phenolic hydrogen by •NO2, forming a phenoxy radical and nitrous acid (HNO2). rsc.org The resulting phenoxy radical can then react with another •NO2 radical to form a nitrated phenol (B47542). rsc.org

For substituted phenols, the nature and position of the substituent can influence the rate and products of photonitration. rsc.org While specific studies on the photonitration of this compound are not extensively detailed in the provided search results, the general mechanism for phenols suggests that it would likely undergo nitration on the aromatic ring, potentially forming nitro-derivatives. The presence of the propylsulfanyl group at the para-position would direct nitration to the ortho-positions.

It is also important to note that other reactive species generated photochemically in water, such as hydroxyl radicals (•OH), can contribute to the degradation of phenolic compounds. pjoes.com These highly reactive species can attack the aromatic ring, leading to hydroxylation and eventual ring cleavage. pjoes.com

Hydrolysis and Chemical Oxidation in Aquatic Systems

Hydrolysis, the cleavage of chemical bonds by the addition of water, is generally not a significant degradation pathway for simple phenols unless specific functional groups susceptible to hydrolysis are present. The ether linkage in some phenolic compounds can be subject to hydrolysis, but the thioether bond in this compound is generally more stable under typical environmental pH conditions.